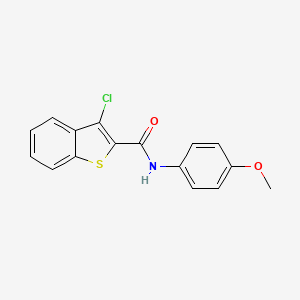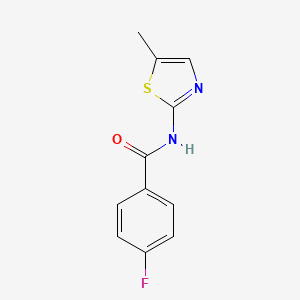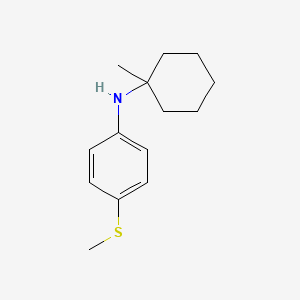
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide is a complex organic compound that features a chlorophenyl group, a furyl group, and a dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylboronic acid with 2-furylboronic acid under Suzuki coupling conditions to form the intermediate compound. This intermediate is then reacted with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)acetamide
- 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)butanamide
- 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)pentanamide
Uniqueness
3-(5-(3-Chlorophenyl)-2-furyl)-N-(2,4-dimethoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
853312-57-9 |
|---|---|
分子式 |
C21H20ClNO4 |
分子量 |
385.8 g/mol |
IUPAC名 |
3-[5-(3-chlorophenyl)furan-2-yl]-N-(2,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H20ClNO4/c1-25-17-6-9-18(20(13-17)26-2)23-21(24)11-8-16-7-10-19(27-16)14-4-3-5-15(22)12-14/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,23,24) |
InChIキー |
AWOVPVNHHJEYHQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[({2,2,2-trichloro-1-[(2-methylpropanoyl)amino]ethyl}carbamothioyl)amino]benzoate](/img/structure/B11941890.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)
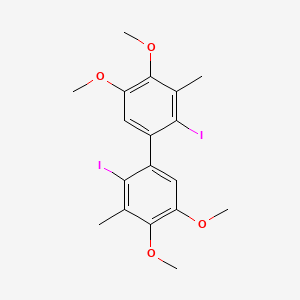


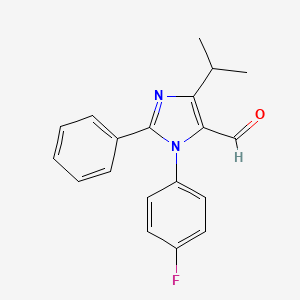

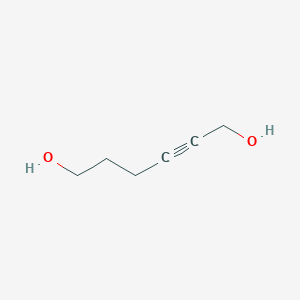
![2,6-Dioxabicyclo[5.2.0]non-1(7)-ene-8,9-dione](/img/structure/B11941922.png)

